Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate
Description
Properties
IUPAC Name |
methyl 2-[1-(quinoline-2-carbonyl)pyrrolidin-3-yl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-22-16(20)11-23-13-8-9-19(10-13)17(21)15-7-6-12-4-2-3-5-14(12)18-15/h2-7,13H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLRYHMLYSSVQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactions. One common route starts with the acylation of quinoline-2-carboxylic acid with pyrrolidine, forming 1-(quinoline-2-carbonyl)pyrrolidine. This intermediate is then subjected to a thioesterification reaction with methyl bromoacetate in the presence of a base such as triethylamine. The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux conditions
Catalysts: Triethylamine or other organic bases
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems can ensure precise control over reaction parameters, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinoline moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Hydrochloric acid, sodium hydroxide
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Carboxylic acid derivatives
Scientific Research Applications
Chemistry
In organic synthesis, Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate is used as an intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The quinoline moiety is known for its biological activity, including antimalarial, antibacterial, and anticancer properties. The incorporation of the pyrrolidine ring can enhance the pharmacokinetic properties of the resulting compounds.
Industry
In the chemical industry, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its reactivity allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The biological activity of Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate is primarily due to its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. The thioester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways.
Comparison with Similar Compounds
The following analysis compares the target compound with three structurally related analogs, focusing on molecular features, physicochemical properties, and inferred functional implications.
Structural and Molecular Comparisons
Table 1: Key Molecular Properties of Analogs and Target Compound
Substituent-Driven Functional Differences
Quinoline-2-carbonyl vs. In contrast, sulfonyl groups in Compounds 2 and 3 are non-aromatic and may act as hydrogen bond acceptors or enhance metabolic stability due to their electron-withdrawing nature .
Impact of Fluorine and Methyl Groups (Compound 2): The 4-fluoro-3-methylphenyl substituent in Compound 2 introduces steric hindrance and electronegativity, which could improve binding specificity or alter pharmacokinetics compared to the target compound’s quinoline group .
The target compound’s quinoline moiety may balance lipophilicity and solubility due to its aromatic nitrogen .
Heterocyclic Core Variations (Compound 1) :
- Compound 1 features a pyrimidine-thietan core instead of pyrrolidine, reducing ring flexibility and altering hydrogen-bonding capacity. The thietan ring’s strain may enhance reactivity but limit stability .
Inferred Pharmacological Implications
- Its molecular weight (~359.5) aligns with drug-like properties but may require optimization for bioavailability.
- Compound 2 : The sulfonyl group and fluorine substituent could improve metabolic stability, making it a candidate for prolonged-action therapeutics .
- Compound 3 : High lipophilicity may favor central nervous system penetration, though solubility challenges could limit oral administration .
Biological Activity
Methyl 2-((1-(quinoline-2-carbonyl)pyrrolidin-3-yl)thio)acetate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₉H₁₈N₂O₂S
- Molecular Weight : 346.42 g/mol
- CAS Number : 2034432-95-4
The compound exhibits its biological activity primarily through the modulation of various biological pathways. It has been noted for its potential as an agonist for the orexin receptor, specifically the orexin 2 receptor (OX2R), which plays a crucial role in regulating appetite and energy homeostasis. This receptor modulation can lead to significant effects on metabolic processes and may provide therapeutic benefits in obesity and related disorders .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It demonstrated significant antibacterial activity against various strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.4 μM |
| Bacillus cereus | 16.4 μM |
| Escherichia coli | 16.5 μM |
| Klebsiella pneumoniae | 16.1 μM |
These results indicate that the compound's structure is conducive to inhibiting bacterial growth, making it a candidate for further development as an antibacterial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promising anticancer activity. Research indicates that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been observed to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of quinoline derivatives, including this compound, demonstrated their effectiveness against multi-drug resistant strains of bacteria. The study emphasized the need for new antibiotics due to rising resistance levels and highlighted this compound's potential as a lead structure for further modifications .
- Cancer Cell Line Studies : In vitro studies on human cancer cell lines revealed that this compound significantly reduced cell viability and induced apoptosis at lower concentrations compared to standard chemotherapeutic agents. These findings suggest that this compound could be developed into a novel anticancer drug .
Q & A
Basic Research Question
- In Vitro Assays : Use cell-based models (e.g., HEK293 or HepG2) to assess cytotoxicity (via MTT assay) and oxidative stress resistance (e.g., H₂O₂-induced damage).
- In Vivo Models : Rodent actoprotective studies, measuring endurance (e.g., forced swim tests) and metabolic markers (lactate dehydrogenase, ATP levels). Reference methodologies from studies on structurally related 2-((5-(2-bromophenyl)-4-substituted-triazol-3-yl)thio)acetates, where methyl substitutions enhanced activity .
How do structural modifications to the quinoline or pyrrolidine moieties affect bioactivity?
Advanced Research Question
- Quinoline Modifications : Replace the quinoline with isoquinoline or naphthyridine to study π-π stacking interactions. For example, fluorinated quinolines (as in methyl 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetate) may enhance metabolic stability .
- Pyrrolidine Substituents : Introduce methyl or ethyl groups at the pyrrolidine nitrogen to probe steric effects. Evidence from triazole-based analogs shows that methyl groups improve actoprotective activity, while bulkier groups (e.g., phenyl) reduce efficacy .
How can contradictory activity data across assays be resolved?
Advanced Research Question
- Assay-Specific Variables : Control for pH, solvent (DMSO concentration), and cell line viability thresholds. For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability across cell types.
- Metabolite Interference : Use LC-MS to identify degradation products (e.g., ester hydrolysis to free carboxylic acid) that may inactive the compound. Reference protocols for metabolite profiling of thioacetate derivatives .
- Statistical Validation : Apply multivariate analysis (e.g., ANOVA with post-hoc tests) to assess reproducibility, as demonstrated in actoprotective studies .
What computational methods support the design of derivatives with improved target binding?
Advanced Research Question
- Molecular Docking : Use software like AutoDock Vina to model interactions with putative targets (e.g., cytochrome P450 enzymes or kinase domains). Prioritize derivatives with stronger hydrogen bonding to quinoline carbonyl or pyrrolidine sulfur.
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and topological torsion. Training data can include analogs such as 2-((5-(2-bromophenyl)-4-R-triazol-3-yl)thio)acetates, where substituent hydrophobicity correlates with activity .
How is the stability of this compound assessed under physiological conditions?
Advanced Research Question
- Hydrolytic Stability : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C. Monitor ester hydrolysis via HPLC, comparing degradation rates to methyl benzoylformate analogs .
- Light Sensitivity : Conduct accelerated stability studies under UV light (254 nm) to identify photodegradation products. Quinolines are prone to photoisomerization, requiring amber glassware for storage.
What analytical challenges arise in quantifying this compound in biological matrices?
Advanced Research Question
- Sample Preparation : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 columns) to isolate the compound from plasma or tissue homogenates.
- Detection Limits : Optimize LC-MS/MS parameters (e.g., ESI+ mode, MRM transitions) to achieve picomolar sensitivity. Reference methods for perfluorinated thioethers, which face similar detection challenges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
